Diethyl 1-decylphosphonate
Overview
Description
Diethyl 1-decylphosphonate is an organic compound with the molecular formula C₁₄H₃₁O₃P. It is a phosphonate ester, specifically a diethyl ester of decylphosphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-decylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides under heat. For instance, diethyl phosphite can react with decyl bromide to form diethyl decylphosphonate .
Another method involves the use of palladium-catalyzed cross-coupling reactions. This method allows for the coupling of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation, achieving high yields in a short time .
Industrial Production Methods
Industrial production of diethyl decylphosphonate typically involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-decylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonate esters, while oxidation can produce phosphonic acids.
Scientific Research Applications
Diethyl 1-decylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Phosphonates derived from diethyl decylphosphonate are investigated for their potential as antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl decylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. For example, phosphonates are known to inhibit enzymes like cholinesterase by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl phenylphosphonate
- Diethyl methylphosphonate
Comparison
Diethyl 1-decylphosphonate is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain phosphonates. This makes it more suitable for applications requiring hydrophobicity and higher molecular weight .
Properties
IUPAC Name |
1-diethoxyphosphoryldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-4-7-8-9-10-11-12-13-14-18(15,16-5-2)17-6-3/h4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXIVAZQBYBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378647 | |
Record name | Diethyl decylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16165-68-7 | |
Record name | Diethyl decylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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